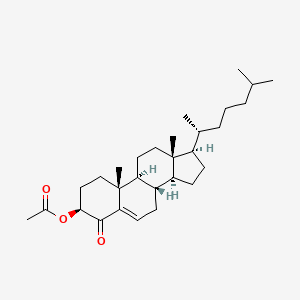
4-Oxocholest-5-en-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxocholest-5-en-3-yl acetate is a chemical compound with the molecular formula C29H46O3. It is a derivative of cholesterol and is characterized by the presence of an oxo group at the 4th position and an acetate group at the 3rd position of the cholest-5-ene skeleton
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxocholest-5-en-3-yl acetate typically involves the oxidation of cholesterol derivatives. One common method involves the use of cholesterol oxidase to convert cholesterol to cholest-4-en-3-one, which is then acetylated to form this compound . The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the oxidation and acetylation processes.
Industrial Production Methods
Industrial production of this compound can be achieved through enzymatic conversion in an aqueous/organic biphasic system. This method utilizes cholesterol oxidase from Rhodococcus sp. to produce cholest-4-en-3-one, which is then purified and acetylated . The process involves extraction, washing, evaporation, column chromatography, and recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Oxocholest-5-en-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form different derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and acetyl chloride are used for acetylation reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
4-Oxocholest-5-en-3-yl acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of steroid drugs and other complex organic molecules.
Biology: It is studied for its potential effects on cellular processes and metabolic pathways.
Industry: It is used in the production of high-purity steroid derivatives for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-Oxocholest-5-en-3-yl acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in cholesterol metabolism and steroid biosynthesis. The oxo and acetate groups play a crucial role in its biological activity, influencing its binding affinity and specificity for target proteins .
Comparación Con Compuestos Similares
Similar Compounds
Cholest-4-en-3-one: A precursor in the synthesis of 4-Oxocholest-5-en-3-yl acetate, with similar structural features but lacking the acetate group.
Cholest-5-en-3-yl acetate: Another derivative of cholesterol, differing in the position of the oxo group.
Uniqueness
This compound is unique due to the presence of both an oxo group at the 4th position and an acetate group at the 3rd position. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
56533-66-5 |
|---|---|
Fórmula molecular |
C29H46O3 |
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4-oxo-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H46O3/c1-18(2)8-7-9-19(3)22-12-13-23-21-10-11-25-27(31)26(32-20(4)30)15-17-29(25,6)24(21)14-16-28(22,23)5/h11,18-19,21-24,26H,7-10,12-17H2,1-6H3/t19-,21+,22-,23+,24+,26+,28-,29-/m1/s1 |
Clave InChI |
CAGXAMRCJUHQSK-CWLZQRTDSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4=O)OC(=O)C)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4=O)OC(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















